molecular formula C20H26N2O5 B14207656 N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide CAS No. 823780-56-9

N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide

Cat. No.: B14207656
CAS No.: 823780-56-9
M. Wt: 374.4 g/mol
InChI Key: XMWPCJJABLCEBJ-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidinone ring, an octanamide chain, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2,5-dioxopyrrolidin-1-yl acetate. This intermediate is then reacted with 4-(2-oxoethyl)phenylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate ion channels, which contributes to its anticonvulsant effects. The compound’s structure allows it to bind to these targets with high affinity, thereby altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide stands out due to its unique combination of a pyrrolidinone ring and an octanamide chain, which imparts distinct chemical and biological properties. Its ability to modulate ion channels and inhibit enzymes makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

823780-56-9

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-(octanoylamino)phenyl]acetate

InChI

InChI=1S/C20H26N2O5/c1-2-3-4-5-6-7-17(23)21-16-10-8-15(9-11-16)14-20(26)27-22-18(24)12-13-19(22)25/h8-11H,2-7,12-14H2,1H3,(H,21,23)

InChI Key

XMWPCJJABLCEBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)CC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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